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molecular formula C7H5Cl2NO2 B1602158 2,5-Dichloro-6-methyl-3-pyridinecarboxylic acid CAS No. 117449-74-8

2,5-Dichloro-6-methyl-3-pyridinecarboxylic acid

Cat. No. B1602158
M. Wt: 206.02 g/mol
InChI Key: VGUJAYWJJRUFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705853

Procedure details

To 5 g (0.027 mole) of 5-chloro-2-hydroxy-6-methyl-3-pyridinecarboxylic acid was added 35 g of phenylphosphonic dichloride. The mixture was heated to 135° C. for 1.5 hr. After cooling, the reaction solution was poured carefully into 250 ml of water and stirred for 1 hr. The water was extracted with 3×100 ml of methylene chloride. The combined organic extracts were washed with 2×100 ml of water, dried over sodium sulfate, filtered, concentrated by rotary evaporation, taken up in toluene, charcoaled, and concentrated by rotary evaporation. The crude residue was crystallized from hexane to give 1.7 g (31%) of beige analytically pure crystals, m.p. 123°-38° C. with decomposition.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([OH:12])=[O:11])[C:5](O)=[N:6][C:7]=1[CH3:8].C1(P(Cl)([Cl:21])=O)C=CC=CC=1>O>[Cl:21][C:5]1[C:4]([C:10]([OH:12])=[O:11])=[CH:3][C:2]([Cl:1])=[C:7]([CH3:8])[N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1C)O)C(=O)O
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The water was extracted with 3×100 ml of methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with 2×100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude residue was crystallized from hexane
CUSTOM
Type
CUSTOM
Details
to give 1.7 g (31%) of beige analytically pure crystals, m.p. 123°-38° C. with decomposition

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=C(C=C1C(=O)O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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